Linezolid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

([1] Linezolid: a review of its properties, function, and use in critical care - National Institutes of Health (.gov) [PubMed Central]: ))

Linezolid in Scientific Research: Areas of Investigation

Due to its effectiveness against certain resistant strains, linezolid is being studied in various scientific research areas:

- Treatment of Multidrug-Resistant Infections: Linezolid is one of the few antibiotics effective against bacteria resistant to vancomycin and methicillin, making it a valuable tool in combating healthcare-associated infections [2].

([2] Linezolid for the Treatment of Multidrug-Resistant, Gram-Positive Infections: Experience from a Compassionate-Use Program | Clinical Infectious Diseases | Oxford Academic - Oxford University Press [Oxford University Press]: )

- Pharmacokinetic and Pharmacodynamic Studies: Researchers are investigating how linezolid is absorbed, distributed, metabolized, and excreted in the body. This information is crucial for optimizing the use of linezolid and ensuring it reaches therapeutic levels at the infection site [3].

([3] Safety of long-term use of linezolid: results of an open-label study - PMC - NCBI [National Institutes of Health (.gov)]: ))

- Development of Resistance: Since overuse of antibiotics can lead to bacterial resistance, scientists are studying how bacteria develop resistance to linezolid. This research is critical for developing strategies to preserve the effectiveness of this important antibiotic [4].

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, first developed by the Upjohn Company in the late 1990s and approved by the United States Food and Drug Administration in 2000. It is primarily used to treat infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid operates by inhibiting bacterial protein synthesis, making it effective against a wide range of pathogenic bacteria .

Linezolid acts by inhibiting protein synthesis in bacteria. It binds to the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. This specific binding disrupts the initiation process, preventing bacteria from producing essential proteins for growth and survival [].

Linezolid's mechanism of action involves binding to the 23S ribosomal RNA of the 50S subunit of bacterial ribosomes. This binding prevents the formation of the functional 70S initiation complex necessary for protein synthesis, effectively halting bacterial growth. Unlike most other protein synthesis inhibitors that target elongation, linezolid inhibits the initiation phase, which contributes to its unique efficacy against resistant strains .

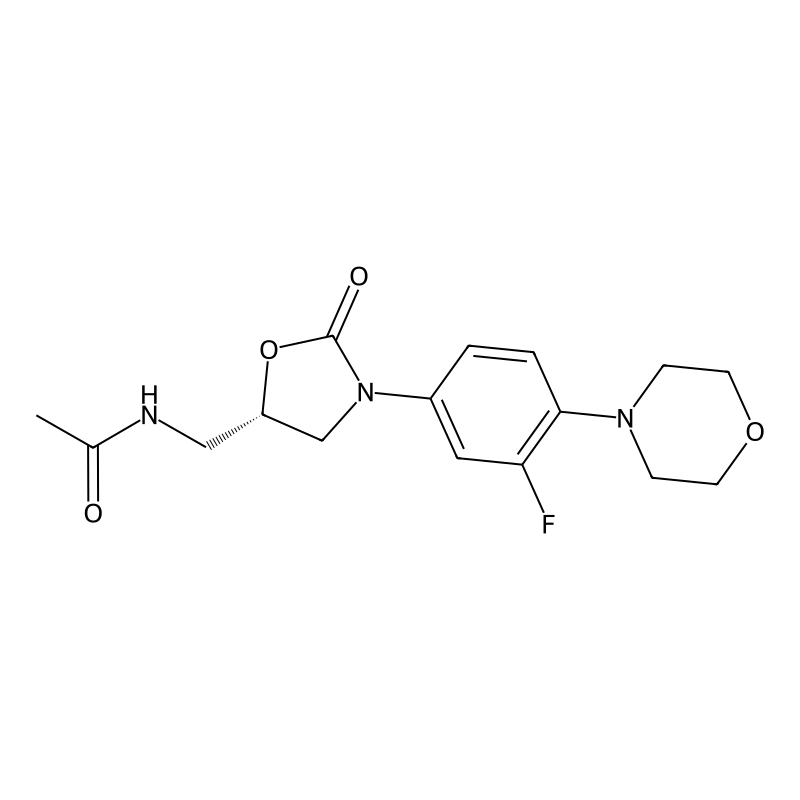

At physiological pH (7.4), linezolid exists in an uncharged state and has moderate water solubility (approximately 3 mg/mL). Its chemical structure is represented by the formula C₁₆H₂₀FN₃O₄, with a molecular weight of approximately 337.34 g/mol .

Linezolid exhibits both bacteriostatic and bactericidal properties depending on the type of bacteria. It is generally bacteriostatic against enterococci and staphylococci, while being bactericidal against streptococci. The drug's unique binding site on the ribosome minimizes cross-resistance with other antibiotic classes, making it a valuable option in treating multi-drug resistant infections . Furthermore, linezolid acts as a reversible, non-selective inhibitor of monoamine oxidase, which can lead to increased levels of neurotransmitters such as serotonin and norepinephrine .

The synthesis of linezolid has evolved significantly since its discovery. Several methods have been reported in literature:

- Original Method: Developed by Upjohn, this method involves lengthy processes using expensive reagents and low-temperature conditions but yields high-quality product .

- Continuous Flow Synthesis: A more recent approach utilizes a seven-step continuous flow synthesis that allows for efficient production without intermediate purification. This method achieves a yield of approximately 73% in a total residence time of just 27 minutes .

- Alternative Routes: Other routes have been explored that aim to reduce costs and enhance scalability while maintaining effective yields .

Linezolid is primarily utilized in clinical settings for treating serious infections caused by Gram-positive bacteria that are resistant to conventional antibiotics. Its applications include:

- Treatment of pneumonia caused by resistant strains.

- Management of skin and soft tissue infections.

- Therapy for infections associated with surgical procedures.

- Use in patients with compromised immune systems due to its bacteriostatic properties against certain pathogens .

Linezolid's interaction profile is notable due to its monoamine oxidase inhibition. This characteristic can lead to potentially dangerous interactions with other medications that affect serotonin levels, such as certain antidepressants or sympathomimetics. Clinicians must monitor patients closely for signs of serotonin syndrome when linezolid is used concomitantly with these agents . Additionally, resistance mechanisms in bacteria can arise due to mutations in the ribosomal RNA or through plasmid-mediated transfer of resistance genes .

Several compounds share similarities with linezolid in terms of structure or mechanism but differ significantly in their applications or resistance profiles:

| Compound | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Chloramphenicol | Amphenicol | Inhibits protein synthesis during elongation | Broad-spectrum activity but associated with toxicity |

| Clindamycin | Lincosamide | Inhibits protein synthesis at the 50S subunit | Primarily effective against anaerobic bacteria |

| Tedizolid | Oxazolidinone | Similar mechanism to linezolid but with improved potency | Approved for skin infections; less resistance reported |

| Daptomycin | Lipopeptide | Disrupts bacterial membrane potential | Effective against Gram-positive bacteria |

Linezolid's unique mechanism as an initiator inhibitor distinguishes it from these compounds, providing a critical option for treating resistant infections where others may fail .

The synthesis of linezolid originated in the 1990s through Pharmacia & Upjohn’s research on oxazolidinone derivatives. Early routes, such as the 1996 Upjohn protocol, involved six steps starting from 3,4-difluoronitrobenzene and piperazine, utilizing palladium-catalyzed hydrogenation and n-butyllithium-mediated cyclization. These methods faced challenges, including low yields (∼40%) and the need for cryogenic conditions (−78°C).

By 2008, Pfizer introduced a "second-generation" synthesis using (S)-epichlorohydrin as a chiral building block, reducing steps to five and improving atom economy by 56%. This green chemistry approach minimized waste and eliminated hazardous reagents like methanesulfonyl chloride. Alternative routes emerged, such as Dr. Reddy’s 1999 D-mannitol-based pathway and Hunan Normal University’s ascorbic acid-derived method, which enhanced stereochemical control. Continuous flow synthesis, demonstrated in 2019, achieved a 73% yield across seven steps in 27 minutes, marking a paradigm shift in scalability.

Critical Analysis of Key Synthetic Intermediates

Linezolid synthesis hinges on three critical intermediates:

- 3-Fluoro-4-morpholinylaniline: Synthesized via nucleophilic aromatic substitution between morpholine and 3,4-difluoronitrobenzene, followed by hydrogenation.

- (S)-5-(Azidomethyl)oxazolidinone: Produced through SN2 displacement of a tosylated intermediate with sodium azide.

- (S)-5-(Aminomethyl)oxazolidinone: Obtained via catalytic hydrogenation of the azide intermediate, requiring precise control to avoid over-reduction.

The azide intermediate’s reduction is particularly sensitive; incomplete conversion yields N-acetyl byproducts, while excessive hydrogenation generates desfluoro impurities. Advanced analytical methods, including HPLC and in situ FTIR, are now employed to monitor intermediate purity.

Advancements in Catalytic Hydrogenation for Azide Reduction

Catalytic hydrogenation of the azide intermediate has undergone significant optimization:

| Parameter | Traditional Method (2000) | Optimized Method (2020) |

|---|---|---|

| Catalyst | 10% Pd/C (5 wt%) | 5% Pd/C (2 wt%) |

| Solvent | Ethyl acetate | Toluene/water biphasic |

| Temperature | 25°C | 40°C |

| Pressure | 1 atm H₂ | 3 atm H₂ |

| Byproduct Formation | 8–12% bis-linezolid | <1% bis-linezolid |

The shift to toluene reduced solvent coordination with palladium, suppressing undesired dimerization. Ammonium formate-assisted transfer hydrogenation further enhanced selectivity, achieving >99% enantiomeric excess.

Solvent Systems and Crystallization Dynamics for Polymorph Control

Linezolid exhibits five known polymorphs, with Form II (thermodynamically stable) and Form IV (kinetically favored) being commercially relevant. Solvent selection directly influences crystallization outcomes:

Molecular dynamics simulations reveal that ethyl acetate promotes solute-solute interactions (N1H⋯O3 and CH⋯O), favoring Form IV nucleation. In contrast, methanol stabilizes Form II through solute-solvent hydrogen bonds. Seeding techniques with 0.1–0.5% w/w Form II crystals ensure batch-to-batch consistency.

Comparative Evaluation of Scalable vs. Laboratory-Scale Methodologies

Laboratory-Scale Synthesis

Industrial-Scale Synthesis

- Continuous Flow Process:

- Steps: 7 integrated reactions

- Residence Time: 27 minutes

- Yield: 73%

- Throughput: 816 mg/h

- E-factor: 25

Batch processes using (S)-epichlorohydrin achieve 85% enantiopurity through kinetic resolution, whereas flow systems maintain >99% ee via precise temperature and residence time control.

Linezolid exerts its antimicrobial activity through specific binding to the bacterial 50S ribosomal subunit, primarily interacting with nucleotides within the 23S ribosomal RNA component [1] [2]. High-resolution crystallographic studies have elucidated that linezolid binds within a deep cleft of the 50S ribosomal subunit, positioned specifically at the aminoacyl-tRNA binding site (A-site) of the peptidyl transferase center [1] [3] [2].

The molecular interactions between linezolid and the 23S ribosomal RNA involve eight highly conserved nucleotides that directly contact the antibiotic molecule [1] [4]. These critical nucleotides include G2061, A2451, C2452, A2503, U2504, G2505, U2506, and U2585 (using Escherichia coli numbering convention) [1] [4] [2]. The binding pocket is characterized as being almost exclusively composed of RNA, with the nucleotides in this region being phylogenetically highly conserved across bacterial species [5] [2].

Detailed structural analysis reveals that linezolid comprises four distinct chemical moieties: three aromatic rings and an acetamidomethyl tail [2]. Within the binding pocket, the oxazolidinone ring (Ring-A) positions with partial pi-orbital stacking interactions with nucleotide U2504, although the geometry and distance are not optimal for complete pi-stacking [2]. The C5-tail extends toward nucleotide A2503, while Ring-B is positioned between nucleotides A2451 and U2506 [2].

The most significant molecular interaction occurs between linezolid and nucleotide U2585, which forms the sole hydrogen bond contact between the drug and the ribosomal RNA [2]. This hydrogen bonding involves the N3 of U2585 and the O4 of Ring C of linezolid, with the remaining contacts between linezolid and the peptidyl transferase center nucleotides being predominantly van der Waals and hydrophobic interactions [2]. The binding of linezolid stabilizes U2585 in a distinct conformation that is nonproductive for peptide bond formation, contributing significantly to the antibiotic's inhibitory mechanism [2].

| Nucleotide | Distance to Linezolid (Å) | Interaction Type | Resistance Impact |

|---|---|---|---|

| G2061 | 3.0 | Van der Waals | Moderate |

| A2451 | 2.5 | Van der Waals | Low |

| C2452 | 2.9 | Van der Waals | Moderate |

| A2503 | 2.2 | Van der Waals | High |

| U2504 | 4.5 | Pi-stacking (partial) | High |

| G2505 | 2.4 | Van der Waals | High |

| U2506 | 3.8 | Van der Waals | Moderate |

| U2585 | 3.2 | Hydrogen bonding | Moderate |

The peptidyl transferase center demonstrates conformational flexibility upon linezolid binding, with nucleotide U2585 showing particular adaptability to accommodate different oxazolidinone derivatives [2]. This flexibility is important for the induced fit of peptidyl-tRNA binding at the peptidyl transferase center, and mutations affecting U2585 have been shown to impair tRNA mimic binding [2].

Kinetic Studies of 70S Initiation Complex Disruption

Linezolid demonstrates potent inhibitory activity against bacterial protein synthesis initiation, with kinetic studies revealing specific disruption of the 70S ribosomal initiation complex formation [6] [7]. The antibiotic exhibits concentration-dependent inhibition of initiation complex formation with both 30S and 70S ribosomal subunits from Escherichia coli, with 50% inhibitory concentrations (IC50 values) of 110 μM (37 μg/ml) for 30S subunits and 130 μM (44 μg/ml) for 70S subunits [6].

In Staphylococcus aureus systems, linezolid demonstrates similar inhibitory potency with an IC50 value of 116 μM against 70S ribosome initiation complex formation [6]. These kinetic parameters indicate that linezolid effectively disrupts the formation of the ternary complex between N-formylmethionyl-tRNA, ribosomal subunits, and messenger RNA that is essential for translation initiation [6].

Mechanistic studies demonstrate that linezolid does not inhibit the independent binding of either messenger RNA or N-formylmethionyl-tRNA to the 30S ribosomal subunit, nor does it prevent formation of the initiation factor 2 (IF2) and N-formylmethionyl-tRNA binary complex [6]. This specificity indicates that linezolid specifically targets the assembly of the complete initiation complex rather than interfering with individual component binding events [6].

The kinetic profile of linezolid action shows rapid onset of inhibitory effects, with bacteriostatic concentrations achieving measurable growth inhibition within 2-4 hours of exposure [8] [9]. The antibiotic demonstrates post-antibiotic effects lasting 1-3 hours following drug removal, indicating persistent ribosomal binding and continued inhibition even after linezolid concentrations decline below the minimum inhibitory concentration [8] [10].

Pharmacodynamic studies reveal that linezolid exhibits time-dependent killing characteristics, with the area under the concentration-time curve over 24 hours divided by the minimum inhibitory concentration (AUC24/MIC ratio) serving as the primary pharmacodynamic parameter determining efficacy [10] [11]. For optimal bacteriostatic effects, AUC24/MIC ratios of 50-100 are required, with time above the minimum inhibitory concentration (T>MIC) needing to exceed 80% for therapeutic success [10] [12].

| Parameter | Value | Species/Condition |

|---|---|---|

| IC50 (30S initiation complex) | 110 μM (37 μg/ml) | E. coli |

| IC50 (70S initiation complex) | 130 μM (44 μg/ml) | E. coli |

| IC50 (S. aureus 70S) | 116 μM | S. aureus |

| Bacteriostatic concentration | 0.3 μg/ml | S. aureus |

| Time to bacteriostatic effect | 2-4 hours | General |

| Post-antibiotic effect duration | 1-3 hours | General |

| AUC24/MIC ratio (efficacy) | 50-100 | S. pneumoniae/S. aureus |

| T>MIC requirement | >80% | General |

Additional kinetic investigations using linezolid-dependent bacterial strains have revealed interesting adaptations in ribosomal function [7]. Ribosomes isolated from linezolid-dependent Staphylococcus epidermidis strains demonstrate increased peptidyltransferase catalytic activity in the presence of linezolid, with the catalytic rate constant (kcat) increasing approximately 2-fold while maintaining similar Michaelis constants (Ks) [7]. This adaptation represents a unique form of functional resistance where bacterial ribosomes have evolved enhanced activity specifically in the presence of the antibiotic [7].

Bacteriostatic vs. Bactericidal Activity Across Bacterial Taxa

Linezolid demonstrates differential antimicrobial activity patterns across various bacterial taxa, exhibiting primarily bacteriostatic effects against most Gram-positive organisms while displaying bactericidal activity against specific bacterial species under certain conditions [13] [14] [15]. This differential activity pattern is influenced by bacterial species, drug concentration, inoculum size, and environmental conditions [15] [16].

Against staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci, linezolid consistently demonstrates bacteriostatic activity [13] [14] [15]. Time-kill studies show that linezolid achieves >1 log10 CFU/ml reduction in bacterial counts within 48 hours against MRSA strains, but typically does not reach the 3 log10 CFU/ml reduction threshold required for bactericidal classification [9] [10]. Maximum killing of S. aureus in animal models reaches approximately 2.7 log10 CFU reduction, confirming the predominantly bacteriostatic nature of activity against staphylococci [10].

For enterococcal species, linezolid maintains bacteriostatic activity against both vancomycin-susceptible and vancomycin-resistant strains [13] [14] [15]. The antibiotic demonstrates consistent activity against Enterococcus faecalis and Enterococcus faecium, with minimum inhibitory concentrations typically ranging from 0.5-4 mg/L and bacteriostatic effects predominating across different enterococcal strains [17] [18].

In contrast to its activity against staphylococci and enterococci, linezolid exhibits bactericidal activity against most strains of Streptococcus pneumoniae [13] [14] [15]. Studies demonstrate that approximately 94% of pneumococcal isolates are susceptible to bactericidal effects of linezolid, with minimum bactericidal concentrations ranging from 0.5-4 mg/L [19]. This bactericidal activity extends to penicillin-resistant pneumococcal strains, making linezolid particularly valuable for treating pneumococcal infections [10] [20].

Against other streptococcal species, linezolid demonstrates variable activity patterns [15] [20]. The antibiotic shows bactericidal effects against certain viridans group streptococci and Streptococcus pyogenes, while maintaining bacteriostatic activity against other streptococcal species [14] [17]. The variation in activity appears related to species-specific differences in ribosomal structure and metabolic characteristics [15].

Linezolid also demonstrates bactericidal activity against certain anaerobic bacteria, particularly Bacteroides fragilis and Clostridium perfringens [13] [14]. This bactericidal activity against anaerobes expands the clinical utility of linezolid beyond typical Gram-positive aerobic pathogens [14].

The concentration-dependent nature of linezolid activity becomes apparent at higher drug concentrations, where some strains that exhibit bacteriostatic responses at standard concentrations may demonstrate bactericidal effects [9] [21]. Front-loading dosing strategies that achieve higher initial concentrations have shown enhanced bactericidal activity against MRSA, with sustained bacterial killing reaching undetectable limits in some experimental models [9].

Factors influencing the bacteriostatic versus bactericidal activity include inoculum size, growth phase, medium composition, and duration of exposure [15] [16]. Higher inoculum densities tend to favor bacteriostatic effects, while lower bacterial densities may permit bactericidal activity to emerge [16]. The growth phase of bacteria also influences linezolid activity, with actively dividing bacteria generally showing greater susceptibility to bactericidal effects [22] [9].

Resistance Mechanisms: ribosomal RNA Mutations and Methyltransferase-Mediated Pathways

Linezolid resistance mechanisms encompass both chromosomal mutations affecting ribosomal components and horizontally transferable genetic elements that modify the antibiotic target site [1] [23] [24]. The development of linezolid resistance represents a significant clinical concern due to the antibiotic's role as a last-resort agent for treating multidrug-resistant Gram-positive infections [25] [26].

ribosomal RNA Mutations

The most prevalent mechanism of linezolid resistance involves point mutations in domain V of the 23S ribosomal RNA gene, specifically affecting nucleotides that comprise or influence the linezolid binding site [1] [4] [24]. The G2576T transversion represents the most frequently reported mutation in clinical isolates of staphylococci, enterococci, and streptococci [23] [24] [27]. This mutation directly affects the peptidyl transferase center structure, reducing linezolid binding affinity and conferring high-level resistance with minimum inhibitory concentrations ranging from 16-32 mg/L [24] [28].

Additional significant 23S ribosomal RNA mutations include G2447T, T2500A, A2503G, U2504C, and G2505A, each contributing varying degrees of resistance depending on their proximity to the linezolid binding site [1] [4] [24]. Mutations at nucleotides that directly interact with linezolid (A2503, U2504, G2505) typically confer higher resistance levels than those at more distant positions [1] [4]. The degree of resistance correlates with the number of mutated ribosomal RNA alleles, as most bacteria possess multiple copies of the 23S ribosomal RNA gene [24] [28].

Remote mutations affecting nucleotides that do not directly contact linezolid can also confer resistance through conformational alterations in the peptidyl transferase center [1] [4]. Notable examples include G2576U and G2447U mutations, which significantly impact linezolid binding despite their distance from the primary binding site [1] [5]. These remote effects likely result from altered RNA flexibility and conformational changes that indirectly affect linezolid binding [4] [5].

Ribosomal Protein Mutations

Mutations in ribosomal proteins L3 and L4, encoded by the rplC and rplD genes respectively, represent alternative resistance mechanisms that are increasingly recognized in clinical isolates [24] [20]. L4 protein mutations are particularly well-characterized in Streptococcus pneumoniae, where deletions and substitutions in specific regions confer moderate linezolid resistance [20]. Common L4 mutations include deletions such as ΔW65R66 and ΔK68G69, as well as point mutations like Q67R and R72G [20].

L3 protein mutations occur less frequently but have been identified in Staphylococcus aureus clinical isolates [24]. These mutations typically involve amino acid substitutions in regions of L3 that are positioned near the peptidyl transferase center, although L3 is located further from the linezolid binding site compared to L4 [24]. The mechanism by which L3 mutations confer resistance likely involves structural perturbations that affect linezolid binding indirectly [24].

Methyltransferase-Mediated Resistance

The chloramphenicol-florfenicol resistance (cfr) gene represents the most clinically significant transferable linezolid resistance mechanism [23] [29] [30]. The Cfr methyltransferase catalyzes methylation of adenine-2503 in the 23S ribosomal RNA at the C8 position, directly within the linezolid binding site [23] [30] [27]. This methylation confers resistance not only to linezolid but also to multiple antibiotic classes including phenicols, lincosamides, pleuromutilins, and streptogramin A antibiotics, creating a PhLOPSA resistance phenotype [4] [30].

The cfr gene is frequently associated with mobile genetic elements, including plasmids and transposons, enabling horizontal transfer between bacterial species [23] [29] [31]. This transferability represents a major concern for resistance dissemination, as cfr-mediated resistance can spread rapidly through bacterial populations [23] [31]. Clinical outbreaks of cfr-positive MRSA have been reported, demonstrating the real-world impact of this resistance mechanism [23] [27].

Additional transferable resistance genes include optrA and poxtA, which encode ATP-binding cassette transporters that confer linezolid resistance through efflux mechanisms [26]. These genes are particularly prevalent in enterococcal species and can be present in phenotypically susceptible isolates that rapidly develop resistance under selective pressure [26].

| Mechanism | Target Site | Resistance Level | Transferability | Bacterial Species |

|---|---|---|---|---|

| G2576T mutation in 23S rRNA | 23S rRNA Domain V | High (MIC 16-32 mg/L) | Non-transferable (chromosomal) | S. aureus, CoNS, Enterococci |

| G2447T mutation in 23S rRNA | 23S rRNA Domain V | Moderate (MIC 8-16 mg/L) | Non-transferable (chromosomal) | S. aureus, S. pneumoniae |

| T2500A mutation in 23S rRNA | 23S rRNA Domain V | Moderate (MIC 8-16 mg/L) | Non-transferable (chromosomal) | S. aureus |

| A2503G mutation in 23S rRNA | 23S rRNA Domain V | Low-Moderate (MIC 4-8 mg/L) | Non-transferable (chromosomal) | S. aureus, S. pneumoniae |

| U2504C mutation in 23S rRNA | 23S rRNA Domain V | Low-Moderate (MIC 4-8 mg/L) | Non-transferable (chromosomal) | S. aureus, S. epidermidis |

| G2505A mutation in 23S rRNA | 23S rRNA Domain V | Low-Moderate (MIC 4-8 mg/L) | Non-transferable (chromosomal) | S. aureus, Enterococci |

| Cfr methyltransferase (A2503 methylation) | 23S rRNA A2503 methylation | High (MIC 16-32 mg/L) | Transferable (plasmid-borne) | S. aureus, S. epidermidis |

| L4 ribosomal protein mutations (rplD) | 50S ribosomal protein L4 | Variable (MIC 4-16 mg/L) | Non-transferable (chromosomal) | S. pneumoniae, S. epidermidis |

| L3 ribosomal protein mutations (rplC) | 50S ribosomal protein L3 | Variable (MIC 4-16 mg/L) | Non-transferable (chromosomal) | S. aureus |

| OptrA resistance gene | ATP-binding cassette transporter | Variable (MIC 4-16 mg/L) | Transferable (plasmid-borne) | Enterococci |

| PoxtA resistance gene | ABC transporter | Variable (MIC 4-16 mg/L) | Transferable (plasmid-borne) | Enterococci |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.26 (est)

0.9

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H372 (80%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Intravenous and oral linezolid is indicated in the treatment of nosocomial pneumonia caused by methicillin-susceptible and methicillin resistant Staphylococcus aureus or penicillin-susceptible strains of Streptococcus pneumonia. /Included in US product labeling/

Intravenous and oral linezolid is indicated in the treatment of vancomycin-resistant Enterococcus faecium infections. /Included in US product labeling/

Oral linezolid is indicated in the treatment of uncomplicated skin and soft tissue infections caused by methicillin-susceptible strains of Staphylococcus aureus or Streptococcus pyogenes. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for LINEZOLID (16 total), please visit the HSDB record page.

Pharmacology

Linezolid is a synthetic oxazolidinone derivative, Linezolid selectively inhibits an early step in bacterial protein synthesis and affects blood pressure through monoamine oxidase inhibition. It is effective against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus strains, coagulase-negative Staphylococci, vancomycin-resistant Enterococci, and penicillin-resistant Streptococcus pneumoniae strains. (NCI04)

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01X - Other antibacterials

J01XX - Other antibacterials

J01XX08 - Linezolid

Mechanism of Action

Linezolid is a synthetic oxazolidinone anti-infective agent that is structurally unrelated to other anti-infectives commercially available in the US. In contrast to other anti-infectives that inhibit bacterial protein synthesis, linezolid acts early in translation by binding to a site on the bacterial 23S ribosomal RNA of the 50S subunit and preventing the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process.

Linezolid acts via inhibition of protein synthesis. It bind to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex. This step is essential for the bacterial translation process.

Linezolid is an oxazolidinone antibiotic that is increasingly used to treat drug-resistant, gram-positive pathogens. The mechanism of action is inhibition of bacterial protein synthesis. Optic and/or peripheral neuropathy and lactic acidosis are reported side effects, but the underlying pathophysiological mechanism has not been unravelled. Mitochondrial ultrastructure, mitochondrial respiratory chain enzyme activity /were studied/, and mitochondrial DNA (mtDNA) in muscle, liver, and kidney samples obtained from a patient who developed optic neuropathy, encephalopathy, skeletal myopathy, lactic acidosis, and renal failure after prolonged use of linezolid. In addition, mtDNA, respiratory chain enzyme activity, and protein amount in muscle and liver samples obtained from experimental animals that received linezolid or placebo /were evaluated/. In the patient, mitochondrial respiratory chain enzyme activity was decreased in affected tissues, without ultrastructural mitochondrial abnormalities and without mutations or depletion of mtDNA. In the experimental animals, linezolid induced a dose- and time-dependent decrease of the activity of respiratory chain complexes containing mtDNA-encoded subunits and a decreased amount of protein of these complexes, whereas the amount of mtDNA was normal. These results provide direct evidence that linezolid inhibits mitochondrial protein synthesis with potentially severe clinical consequences.

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Urinary excretion is the primary means by which linezolid and its metabolic products are excreted. Following the administration of a radiolabeled dose of linezolid under steady-state conditions, approximately 84% of radioactivity was recovered in the urine, of which approximately 30% is unchanged parent drug, 40% is the hydroxyethyl glycine metabolite, and 10% is the aminoethoxyacetic acid metabolite. Fecal elimination is comparatively minor, with no parent drug observed in feces and only 6% and 3% of an administered dose found in the feces as the hydroxyethyl glycine metabolite and the aminoethoxyacetic acid metabolite, respectively.

At steady-state, the volume of distribution of linezolid in healthy adults is approximately 40-50 liters.

Total clearance of linezolid is estimated to be 100-200 mL/min, the majority of which appears to be non-renal. Mean renal clearance is approximately 40 mL/min, which suggests net tubular reabsorption, while non-renal clearance is estimated to account for roughly 65% of total clearance, or 70-150 mL/min on average. Variability in linezolid clearance is high, particularly for non-renal clearance.

Distributed to well-perfused tissues; volume of distribution slightly lower in women than men. VolD (steady state) - 40 to 50 L.

AUC is lower for pediatric patients compared with adults and a wider variability of linezolid AUC cross all pediatric age groups as compared with adults. Most pre-term neonates less than 7 days of age (gestational age less than 34 weeks) have larger AUC values than many full-term neonates and older infants.

Linezolid was rapidly absorbed after p.o. dosing with an p.o. bioavailability of > 95% in rat and dog, and > 70% in mouse. Twenty-eight-day i.v./p.o. toxicokinetic studies in rat (20-200 mg kg(-1) day(-1)) and dog (10-80 mg kg(-1) day(-1)) revealed neither a meaningful increase in clearance nor accumulation upon multiple dosing. Linezolid had limited protein binding (<35%) and was very well distributed to most extravascular sites, with a volume of distribution at steady-state (V(ss)) approximately equal to total body water. Linezolid circulated mainly as parent drug and was excreted mainly as parent drug and two inactive carboxylic acids, PNU-142586 and PNU-142300. Minor secondary metabolites were also characterized. In all species, the clearance rate was determined by metabolism. Radioactivity recovery was essentially complete within 24-48 hr. Renal excretion of parent drug and metabolites was a major elimination route. Parent drug underwent renal tubular reabsorption, significantly slowing parent drug excretion and allowing a slow metabolic process to become rate-limiting in overall clearance. It is concluded that ADME data were relatively consistent across species and supported the rat and dog as the principal non-clinical safety species.

In two randomized, double-blind, placebo-controlled, dose-escalating trials, subjects were exposed either to oral (375, 500 or 625 mg) or intravenous (500 or 625 mg) linezolid or placebo twice daily. Serial blood and urine samples were obtained after the first- and multiple-dose administrations for up to 18 days. Non-compartmental pharmacokinetic analyses were used to describe the disposition of linezolid. Plasma linezolid concentrations and area under the concentration-time curves (AUC) increased proportionally with dose irrespective of the route of administration. Plasma linezolid concentrations remained above the MIC90 for susceptible target pathogens (4.0 mg/L) for the majority of the 12 hr dosing interval. Mean clearance, half-life and volume of distribution were similar irrespective of dose for both the oral and intravenous routes. Linezolid was well tolerated and the frequency of drug-related adverse events was similar between the linezolid and placebo groups. Oral and intravenous linezolid exhibit linear pharmacokinetics, with concentrations remaining above the target MIC90 /minimal inhibitory concentration/ for most of the dosing interval. These results support a twice-daily schedule for linezolid and demonstrate the feasibility of converting from intravenous to oral dosing without a dose adjustment.

For more Absorption, Distribution and Excretion (Complete) data for LINEZOLID (16 total), please visit the HSDB record page.

Metabolism Metabolites

In vitro studies have not shown that linezolid is metabolized by human cytochrome p450 enzymes. Linezolid does not inhibit the cytochrome p450 enzymes.

Linezolid is primarily metabolized via oxidation of the morpholine ring. Two inactive metabolites are formed: the aminoethoxyacetic acid metabolite and the hydroxyethyl glycine metabolite. The hydroxyethyl glycine metabolite is formed via a non-enzymatic chemical oxidation mechanism in vitro.

The drug is metabolized principally via oxidation to 2 inactive metabolites; an aminoethoxyacetic acid metabolite and a hydroxyethyl glycine metabolite. Linezolid is not metabolized to any measurable extent by the cytochrome p450 (CYP) enzyme system. Linezolid does not inhibit CYP isoenzymes 1A2, 2C9, 2C19, 2D6, 2E1, or 3A4 and is not an enzyme inducer, suggesting that the drug is unlikely to alter the pharmacokinetics of drugs metabolized by these enzymes.

In vitro studies were conducted to identify the hepatic enzyme(s) responsible for the oxidative metabolism of linezolid. In human liver microsomes, linezolid was oxidized to a single metabolite, hydroxylinezolid (M1). Formation of M1 was determined to be dependent upon microsomal protein and NADPH. Over a concentration range of 2 to 700 uM, the rate of M1 formation conformed to first-order (nonsaturable) kinetics. Application of conventional in vitro techniques were unable to identify the molecular origin of M1 based on the following experiments: a) inhibitor/substrates for various cytochrome P-450 (CYP) enzymes were unable to inhibit M1 formation; b) formation of M1 did not correlate (r(2) < 0.23) with any of the measured catalytic activities across a population of human livers (n = 14); c) M1 formation was not detectable in incubations using microsomes prepared from a baculovirus insect cell line expressing CYPs 1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5, and 4A11. In addition, results obtained from an in vitro P-450 inhibition screen revealed that linezolid was devoid of any inhibitory activity toward the following CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4). Additional in vitro studies excluded the possibility of flavin-containing monooxygenase and monoamine oxidase as potential enzymes responsible for metabolite formation. However, metabolite formation was found to be optimal under basic (pH 9.0) conditions, which suggests the potential involvement of either an uncharacterized P-450 enzyme or an alternative microsomal mediated oxidative pathway.

Linezolid is primarily metabolized by oxidation of the morpholine ring, which results in two inactive ring-opened carboxylic acid metabolites: the aminoethoxyacetic acid metabolite (A), and the hydroxyethyl glycine metabolite (B). Formation of metabolite B is mediated by a non-enzymatic chemical oxidation mechanism in vitro. Linezolid is not an inducer of cytochrome P450 (CYP) in rats, and it has been demonstrated from in vitro studies that linezolid is not detectably metabolized by human cytochrome P450 and it does not inhibit the activities of clinically significant human CYP isoforms (1A2, 2C9, 2C19, 2D6, 2E1, 3A4).

Linezolid is rapidly and extensively absorbed after oral dosing. Maximum plasma concentrations are reached approximately 1 to 2 hours after dosing, and the absolute bioavailability is approximately 100%. Linezolid is primarily metabolized by oxidation of the morpholine ring, which results in two inactive ring-opened carboxylic acid metabolites: the aminoethoxyacetic acid metabolite (A), and the hydroxyethyl glycine metabolite (A308). Half Life: 4.5-5.5 hours.

Wikipedia

Artemisinin

Drug Warnings

Lactic acidosis has been reported with the use of Zyvox. In reported cases, patients experienced repeated episodes of nausea and vomiting. Patients who develop recurrent nausea or vomiting, unexplained acidosis, or a low bicarbonate level while receiving zyvox should receive immediate medical evaluation.

Spontaneous reports of serotonin syndrome associated with the co-administration of Zyvox and serotonergic agents, including antidepressants such as selective serotonin reuptake inhibitors (SSRIs), have been reported. Where administration of Zyvox and concomitant serotonergic agents is clinically appropriate, patients should be closely observed for signs and symptoms of serotonin syndrome such as cognitive dysfunction, hyperpyrexia, hyperreflexia and incoordination. If signs or symptoms occur physicians should consider discontinuation of either one or both agents.

Peripheral and optic neuropathy have been reported in patients treated with Zyvox, primarily those patients treated for longer than the maximum recommended duration of 28 days. In cases of optic neuropathy that progressed to loss of vision, patients were treated for extended periods beyond the maximum recommended duration. Visual blurring has been reported in some patients treated with Zyvox for less than 28 days. If patients experience symptoms of visual impairment, such as changes in visual acuity, changes in color vision, blurred vision, or visual field defect, prompt ophthalmic evaluation is recommended. Visual function should be monitored in all patients taking Zyvox for extended periods (> or = 3 months) and in all patients reporting new visual symptoms regardless of length of therapy with Zyvox. If peripheral or optic neuropathy occurs, the continued use of Zyvox in these patients should be weighed against the potential risks.

For more Drug Warnings (Complete) data for LINEZOLID (18 total), please visit the HSDB record page.

Biological Half Life

... A significant although weak correlation between age and total body clearance was observed. The mean (+ or - SD) values for elimination half-life, total clearance and apparent volume of distribution were 3.0 + or - 1.1 hr, 0.34 + or - 0.15 liter/h/kg and 0.73 + or - 0.18 liter/kg, respectively. ...

The following are elimination half live values of linezolid doses in adults: 400 mg tablet (single dose) - 5.2 hours; 400 mg tablet every 12 hours - 4.69 hours; 600 mg tablet (single dose) - 4.26 hours; 600 mg tablet every 12 hours - 5.4 hours; 600 mg oral suspension (single dose) - 4.6 hours; 600 mg intravenous injection (single dose) - 4.4 hours; 600 mg intravenous injection every 12 hours - 4.8 hours;. Pediatrics ranging in age from greater than 7 days of age to 11 years of age have a shorter half-life compared with adults.

Use Classification

Analytic Laboratory Methods

Clinical Laboratory Methods

Interactions

To report 2 cases of serotonin toxicity (ST) associated with concomitant use of linezolid and serotonergic drugs and review previously published case reports. Case 1. A 38-year-old white female with cystic fibrosis treated with venlafaxine 300 mg/day for one year was prescribed linezolid 600 mg intravenously every 12 hours for treatment of methicillin-resistant Staphylococcus aureus (MRSA) pulmonary infection. She displayed symptoms of ST 8 days after the introduction of linezolid. The venlafaxine dosage was decreased to 150 mg/day, and symptoms gradually abated over 36 hours. Case 2. A 37-year-old male with multiple myeloma received citalopram 40 mg/day and trazodone 150 mg/day for anxiety-related disorders. Linezolid treatment with 600 mg orally twice daily was instituted for MRSA cellulitis. The following day, the patient developed anxiety, panic attacks, tremors, tachycardia, and hypertension that persisted throughout linezolid treatment. Symptoms finally waned 5 days after linezolid treatment was stopped.

Potential pharmacologic interaction (serotonin syndrome). Although serotonin syndrome was not reported during clinical trials with linezolid, there have been a limited number of postmarketing case reports of the syndrome in patients who received linezolid concurrently with or shortly after discontinuation of certain selective serotonin-reuptake inhibitors (SSRIs) (e.g., citalopram, paroxetine, sertraline). Clinicians should consider the possibility if signs and symptoms of serotonin syndrome (e.g., hyperpyrexia, cognitive dysfunction) occur in patients receiving such concomitant therapy. Some clinicians suggest that linezolid be used with caution in patients receiving SSRIs, and some suggest that SSRI therapy should be discontinued before linezolid is initiated and not reinitiated until 2 weeks after linezolid therapy is completed.

Toxicity resulting from excessive intra-synaptic serotonin, historically referred to as serotonin syndrome, is now understood to be an intra-synaptic serotonin concentration-related phenomenon. Recent research more clearly delineates serotonin toxicity as a discreet toxidrome characterized by clonus, hyper-reflexia, hyperthermia and agitation. Serotonergic side-effects occur with serotonergic drugs, and overdoses of serotonin re-uptake inhibitors (SRIs) frequently produce marked serotonergic side-effects, and in 15% of cases, moderate serotonergic toxicity, but not to a severe degree, which produces hyperthermia and risk of death. It is only combinations of serotonergic drugs acting by different mechanisms that are capable of raising intra-synaptic serotonin to a level that is life threatening. The combination that most commonly does this is a monoamine oxidase inhibitor (MAOI) drug combined with any SRI. There are a number of lesser-known drugs that are MAOIs, such as linezolid and moclobemide; and some opioid analgesics have serotonergic activity. These properties when combined can precipitate life threatening serotonin toxicity. Possibly preventable deaths are still occurring. Knowledge of the properties of these drugs will therefore help to ensure that problems can be avoided in most clinical situations, and treated appropriately (with 5-HT(2A) antagonists for severe cases) if they occur.

For more Interactions (Complete) data for LINEZOLID (12 total), please visit the HSDB record page.

Dates

2: Kingsley J, Mehra P, Lawrence LE, Henry E, Duffy E, Cammarata SK, Pullman J. A

3: Echeverría-Esnal D, Retamero A, Pardos SL, Grau S. Severe thrombocytopenia

4: Patel K, Kabir R, Ahmad S, Allen SL. Assessing outcomes of adult oncology

5: Doern CD, Park JY, Gallegos M, Alspaugh D, Burnham CA. Investigation of

6: Srinivas NR, Syed M. Applicability of a Single Time Point Strategy for the

7: Balandin B, Lobo B, Orden B, Román F, García E, Martínez R, Valdivia M, Ortega

8: Cafini F, Nguyen le TT, Higashide M, Román F, Prieto J, Morikawa K. Horizontal

9: Bobylev I, Maru H, Joshi AR, Lehmann HC. Toxicity to sensory neurons and

10: Ishiwada N, Takaya A, Kimura A, Watanabe M, Hino M, Ochiai H, Matsui M,

11: Li H, Lu J, Liu J, Zhao Y, Ni X, Zhao S. Linezolid is Associated with

12: Guirao-Arrabal E, León-Ruíz L, Pérez-Sola MJ, Carrillo-Alascio PL.

13: Yılmaz PÖ, Mutlu NM, Sertçelik A, Baştuğ A, Doğu C, Kışlak S. Linezolid and

14: Banniettis N, Sharma R, Hand I, Peloquin CA, Kohlhoff S, Hammerschlag MR.

15: Pettit NN, Alonso V, Wojcik E, Anyanwu EC, Ebara L, Benoit JL. Possible

16: Yu HC, Pan CW, Xie QP, Zheng Y, Hu YZ, Lin YM. Simultaneous determination of

17: Libershteyn Y. Ethambutol/Linezolid Toxic Optic Neuropathy. Optom Vis Sci.

18: Mihic T, Chow I, Mabasa V. Linezolid Dosing in a Morbidly Obese Patient With

19: Brenciani A, Morroni G, Pollini S, Tiberi E, Mingoia M, Varaldo PE, Rossolini

20: Tian J, Xu ZL, Liu DH, Huang XJ, Liu KY, Chen H, Chen YY, Chen Y, Zhang XH,